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molecular formula C13H12FN3 B8550243 4-(1-Cyanocyclopentylamino)-2-fluorobenzonitrile

4-(1-Cyanocyclopentylamino)-2-fluorobenzonitrile

Cat. No. B8550243
M. Wt: 229.25 g/mol
InChI Key: ILYFYXGXKGIWTE-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

Sodium cyanide (0.74 g, 15 mmol) was added to a mixture of 4-amino-2-fluorobenzonitrile (1.36 g, 10 mmol) and cyclopentanone (1.26 g, 15 mmol) in 90% acetic acid (10 ml). The reaction mixture was stirred at room temperature for 3 hours and then the medium was hearted to 80° C. and stirred for an additional 5 hours. The medium was washed with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 97:3) to yield 4-(1-cyanocyclopentylamino)-2-fluorobenzonitrile (54b) (2.07 g, 9.03 mmol, 90%) as a yellow solid. 1H NMR (CDCl3, 400 MHz) δ 1.69-1.91 (m, 4H), 2.13-2.18 (m, 2H), 2.37-2.42 (m, 2H), 5.08 (bs, 1H), 6.54-6.62 (m, 2H), 7.39 (t, J=7.3 Hz, 1H); 13C NMR (CDCl3, 100 MHz) δ 23.7, 39.8, 56.8, 89.6 (d, J=15.8 Hz), 101.2 (d, J=23.8 Hz), 110.9, 115.2, 120.8, 134.1 (d, J=2.4 Hz), 150.3 (d, J=11.2 Hz), 164.5 (d, J=254.1 Hz).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([F:13])[CH:6]=1.[C:14]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15]1>C(O)(=O)C>[C:1]([C:14]1([NH:4][C:5]2[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([F:13])[CH:6]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.36 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)F
Name
Quantity
1.26 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hearted to 80° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 5 hours
Duration
5 h
WASH
Type
WASH
Details
The medium was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (dichloromethane:acetone, 97:3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1(CCCC1)NC1=CC(=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.03 mmol
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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